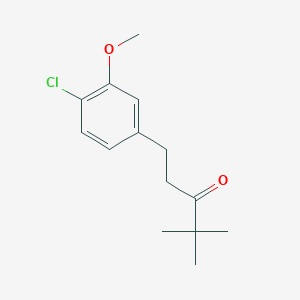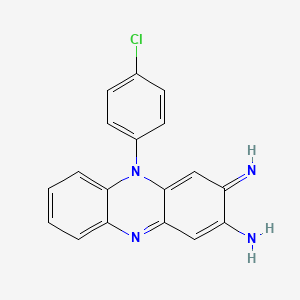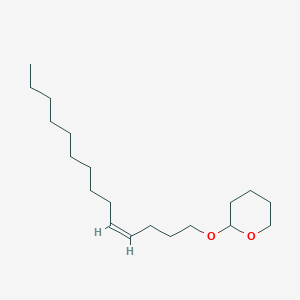
Δ2-Cefoxitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Δ2-Cefoxitin is a derivative of Cefoxitin, a semi-synthetic antibiotic derived from Cephamycin C, possessing high resistance to β-lactamase inactivation. An antibacterial.
Scientific Research Applications
Interference in Clinical Analysis
- Cefoxitin can interfere with the kinetic-spectrophotometric determination of creatinine in serum, affecting the accuracy of this clinical test. However, systematic errors caused by cefoxitin can be minimized through specific analytical methods (Sevillano-Cabeza et al., 1991).
Microbial Resistance and Inhibition
- Cefoxitin, a semisynthetic cephamycin antibiotic, is known for its resistance to β-lactamase inactivation. Its effectiveness against various bacterial cultures and the role of β-lactamase in bacterial resistance to cefoxitin have been studied extensively (Onishi et al., 1974).
Efficacy Against Mycobacterium Abscessus
- The β-lactams cefoxitin and imipenem are used for treating Mycobacterium abscessus pulmonary infections. Studies have assessed their effectiveness in killing and intracellular activity, providing insights into their comparative efficacy and potential improvements in treatment efficacy through β-lactamase inhibition (Lefebvre et al., 2016).
Pharmacological Profile
- The pharmacological study of cefoxitin as an alternative to carbapenems for treating urinary tract infections caused by ESBL-producing Escherichia coli has been explored. This research provides insights into optimizing cefoxitin administration according to microbial susceptibility patterns (Guet-Revillet et al., 2014).
In Vivo Evaluation
- In vivo evaluations of cefoxitin have shown its effectiveness against a wide range of bacteria, including those resistant to other antibiotics. This research highlights its potential as a therapeutically useful antibiotic (Miller et al., 1974).
Cefoxitin as a Marker for Methicillin Resistance
- Cefoxitin resistance has been evaluated as a surrogate marker for detecting methicillin-resistant Staphylococcus aureus. This research suggests that cefoxitin testing is highly accurate for distinguishing between methicillin-resistant and methicillin-susceptible strains (Fernandes et al., 2005).
Mechanism of Action
Target of Action
Δ2-Cefoxitin primarily targets the penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They catalyze the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell.
Mode of Action
This compound, as a beta-lactam antibiotic, binds to the PBPs . This binding prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . As a result, the synthesis of the bacterial cell wall is inhibited, leading to the weakening of the cell wall and eventually causing bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting the cross-linking of the peptidoglycan layers, this compound disrupts the integrity of the bacterial cell wall. This disruption can lead to cell lysis and death, particularly in actively growing cells where the cell wall is continually being remodeled.
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution, metabolism, and excretion . After intravenous administration, this compound is rapidly distributed into the plasma and tissue fluids . It has a serum half-life of 41-59 minutes . About 85% of the drug is excreted in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes this compound effective against a broad spectrum of bacteria, including those causing urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
Safety and Hazards
Future Directions
Cefoxitin is used to treat infections caused by bacteria including pneumonia and other lower respiratory tract (lung) infections; and urinary tract, abdominal (stomach area), female reproductive organs, blood, bone, joint, and skin infections . As treatment of bacterial infections requires a large dose, impurities related to the active pharmaceutical ingredient is a significant concern . Therefore, future research may focus on improving the synthesis process to reduce impurities and enhance the efficacy of the drug.
Biochemical Analysis
Biochemical Properties
The methoxyl group provides Δ2-Cefoxitin with a remarkable degree of resistance to all β-lactamases . This resistance provides the antibiotic with a broad antibacterial spectrum, including activity against indole-positive Proteus strains, Serratia spp., and Bacteroides spp .
Cellular Effects
This compound is a cell-wall-active agent and is bactericidal in its action . It is active against many strains of Gram-negative bacteria that have become refractory to other β-lactam antibiotics .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial cell wall synthesis. The antibiotic binds to penicillin-binding proteins located inside the bacterial cell wall, inhibiting the last step of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
Marked resistance to enzymatic degradation, high bactericidal activity over a large range of inoculum levels, and favorable metabolic disposition makes this compound a highly effective agent in vivo .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Δ2-Cefoxitin involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefoxitin through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Methyl vinyl ketone", "Sodium borohydride", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Chloroacetic acid", "Triethylamine", "Benzene", "Acetic anhydride", "Dimethylformamide", "Sodium bicarbonate", "Water" ], "Reaction": [ "7-ACA is reacted with methyl vinyl ketone in the presence of sodium borohydride and methanol to form 7-aminodesacetoxycephalosporanic acid (7-ADCA).", "7-ADCA is then reacted with hydrochloric acid to form 7-aminodesacetoxycephalosporanic acid hydrochloride.", "The hydrochloride salt is then reacted with sodium hydroxide to form 7-aminodesacetoxycephalosporanic acid.", "7-aminodesacetoxycephalosporanic acid is then reacted with chloroacetic acid and triethylamine in benzene to form cefoxitin intermediate.", "The cefoxitin intermediate is then reacted with acetic anhydride and dimethylformamide in the presence of sodium bicarbonate and water to form Δ2-cefoxitin." ] } | |
CAS No. |
1422023-32-2 |
Molecular Formula |
C16H17N3O7S2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2R,6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,7,11,14H,5-6H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t11-,14-,16+/m1/s1 |
InChI Key |
FNLHDPKGLFRMLP-XFJVYGCCSA-N |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)[C@H](C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |
Canonical SMILES |
COC1(C2N(C1=O)C(C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |
Synonyms |
(2R,6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)

![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)



